
PTP Inhibitor III
Structure
2D Structure

3D Structure
Eigenschaften
IUPAC Name |
2-[4-(2-bromoacetyl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSUZPAAQRBGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Beschreibung
Strategic Importance of Small Molecule PTP Inhibitors in Academic Research
Chemical Probes for Delineating PTP Function in Complex Signaling Networks
Chemical probes are indispensable tools in biological research, enabling scientists to dissect complex signaling networks and understand the roles of specific enzymes like PTPs. PTP Inhibitor III, also known as α-Bromo-4-(carboxymethoxy)acetophenone, is one such chemical compound widely utilized for this purpose caymanchem.comnih.gov.
This compound is characterized by its molecular formula C10H9BrO4 and a molecular weight of 273.1 g/mol . Its PubChem Compound ID (CID) is 4966 caymanchem.comnih.govscbt.com. This compound functions as a photoreversible covalent inhibitor of protein tyrosine phosphatases caymanchem.com. It specifically binds to the catalytic domain of PTPs, such as SHP-1, with a reported Ki value of 184 µM caymanchem.com. The inhibitory mechanism involves a covalent reaction with free thiols within the enzyme's active site, a reaction that can be reversed upon irradiation with 350 nm light caymanchem.com. Importantly, this compound is cell-permeable and exhibits inhibitory activity against a broad range of PTPs caymanchem.comscbt.com.
The application of this compound as a chemical probe has been instrumental in various research studies. For instance, it has been employed to investigate the role of SHP-1 in the inhibition of TRPV1 in nociceptive primary sensory neurons, contributing to the understanding of PD-L1 analgesia citeab.com. Furthermore, this compound has been utilized in studies exploring how the HNF1α-regulated lncRNA HNF1A-AS1 reverses the malignancy of hepatocellular carcinoma by enhancing the phosphatase activity of SHP-1 citeab.com. Its utility extends to research on RFX1-dependent activation of SHP-1, which induces autophagy in hepatocellular carcinoma cells citeab.com. These examples underscore the value of this compound in delineating the intricate functions of PTPs within complex cellular signaling pathways.
The development and use of activity-based probes (ABPs), which include compounds like this compound that covalently modify enzyme active sites in an activity-dependent manner, are crucial for profiling PTP activity in complex proteomes researchgate.netnih.govpnas.org. Such probes provide invaluable insights into the activation status and functional roles of PTPs under diverse physiological and pathological conditions nih.govpnas.org.
Potential Leads for Preclinical Drug Discovery
The critical involvement of PTPs in numerous diseases has positioned them as attractive targets for the development of novel therapeutics nih.govnih.gov. Despite the significant progress in targeting protein tyrosine kinases with FDA-approved drugs, the field of PTP inhibitor development is still largely in its early discovery phases nih.gov.
Developing potent and selective PTP inhibitors presents unique challenges. A primary hurdle is the high degree of conservation within the catalytic site across the PTP family, which makes achieving specificity difficult nih.gov. Additionally, issues related to bioavailability have historically complicated the development of PTP-targeted drugs nih.gov. To overcome these challenges, researchers are exploring innovative strategies, including the design of bivalent ligands that interact with both the active site and distinct peripheral binding pockets, thereby enhancing potency and selectivity nih.gov. The development of novel non-hydrolyzable phosphotyrosine (pTyr) mimetics also offers potential solutions to address bioavailability concerns nih.gov.
Several specific PTPs have emerged as important targets for preclinical drug discovery efforts. For example, Protein Tyrosine Phosphatase 1B (PTP1B) is a well-established negative regulator of insulin (B600854) and leptin receptor signaling pathways and plays a critical role in glucose homeostasis, energy expenditure, and body weight regulation nih.gov. Inhibition of PTP1B is a promising strategy for treating type 2 diabetes and obesity nih.gov. Furthermore, PTP1B has been implicated in promoting HER2-mediated breast tumorigenesis, suggesting its potential as an anticancer target nih.gov.
Current preclinical drug discovery efforts exemplify the potential of PTP modulation. For instance, DepYmed, Inc. is actively developing a new class of orally bioavailable small molecule inhibitors of PTP1B as potential therapeutics for rare diseases, such as Rett Syndrome, and various types of cancer biospace.comdepymed.combiospace.comdepymed.com. Their lead clinical candidate, DPM-1003, has demonstrated promising efficacy in preclinical models of Rett Syndrome and is poised to enter clinical development depymed.comdepymed.com. Such advancements highlight the growing understanding of PTP biology and the feasibility of developing targeted therapies.
While this compound itself is primarily recognized as a valuable chemical probe for fundamental research, the insights gleaned from its application contribute significantly to the broader understanding of PTP function in disease pathways. This foundational knowledge is indispensable for identifying, validating, and advancing novel compounds into the preclinical drug discovery pipeline, ultimately paving the way for new therapeutic interventions.
Ptp Inhibitor Iii: Characterization As a Research Probe
Identification as an α-Haloacetophenone Derivative PTP Inhibitor III is formally known as 2-[4-(2-bromoacetyl)phenoxy]-acetic acid.caymanchem.comcaymanchem.combioscience.co.ukIt is also recognized by several synonyms, including α-Bromo-4-(carboxymethoxy)acetophenone and Protein Tyrosine Phosphatase Inhibitor III.caymanchem.comcaymanchem.combioscience.co.ukbiomol.comscbt.commerckmillipore.comThis compound is specifically identified as an α-haloacetophenone derivative.caymanchem.comcaymanchem.combiomol.comglpbio.comglpbio.comnetascientific.comnih.gov
The molecular formula of this compound is C₁₀H₉BrO₄, with a molecular weight of approximately 273.1 g/mol . caymanchem.comcaymanchem.combioscience.co.ukbiomol.comscbt.commerckmillipore.comfocusbiomolecules.comnih.gov The α-haloacetophenone moiety is crucial to its function, as it is envisioned to mimic the phosphotyrosine (pTyr) group, allowing the electron-rich halogen atom to emulate the phosphate (B84403) group. This structural resemblance facilitates hydrophobic interactions with the active site of a protein tyrosine phosphatase (PTP), similar to how a natural substrate's phenyl ring interacts. This specific binding orientation positions the highly electrophilic α-carbon of the α-haloacetophenone adjacent to the catalytic cysteine thiolate of the PTP, enabling an SN2 reaction and subsequent covalent modification. nih.gov
Classification as a Photoreversible Covalent Inhibitor of Protein Tyrosine Phosphatases this compound is classified as a photoreversible covalent inhibitor of protein tyrosine phosphatases (PTPs).caymanchem.comcaymanchem.combiomol.comglpbio.comglpbio.comnetascientific.comIts inhibitory mechanism involves covalent binding to the catalytic domain of PTPs by reacting with free thiols, particularly the catalytic cysteine residue within the enzyme's active site.caymanchem.combiomol.commerckmillipore.comnih.govfocusbiomolecules.comnih.gov
A distinctive feature of this compound is the photoreversibility of its inhibitory action. The covalent bond formed with the PTP can be reversed through irradiation at 350 nm. caymanchem.comcaymanchem.combioscience.co.ukbiomol.commerckmillipore.com This characteristic allows for control over PTP activity in experimental settings. This compound demonstrates binding to the catalytic domain of SHP-1 (SH2 domain-containing phosphatase 1) with a Ki value of 184 µM. caymanchem.combioscience.co.ukbiomol.com Another reported affinity for SHP-1(ΔSH2), the catalytic domain of SHP-1, indicates a Ki of 193 µM and a higher kinact of 1.8 min⁻¹ compared to PTP Inhibitor I. merckmillipore.com This compound is cell-permeable and effectively inhibits a broad range of PTPs. caymanchem.comcaymanchem.combiomol.comscbt.comfocusbiomolecules.com
Table 1: Key Characteristics and Inhibition Data of this compound
Utility in Molecular Biology and Biochemistry Laboratories this compound serves as an invaluable research probe in molecular biology and biochemistry laboratories.caymanchem.combiomol.comscbt.comnih.govplos.orgnih.govProtein tyrosine phosphatases are crucial enzymes that regulate cellular signaling pathways by dephosphorylating tyrosine residues on proteins.nih.govscbt.comresearchgate.netbmbreports.orgBy inhibiting PTP activity, this compound allows researchers to modulate these pathways, providing critical insights into cellular processes.nih.govscbt.comresearchgate.netbmbreports.org
Its applications include dissecting complex signaling networks that govern cell growth, differentiation, and metabolism. scbt.com For instance, this compound has been utilized to study the modulation of SHP-1 activity, including its role in the dephosphorylation of TRPV1 in dorsal root ganglion neurons. caymanchem.combiomol.comfocusbiomolecules.comciteab.com Furthermore, it has been employed in immunofluorescence staining experiments involving methanol-fixed lambda protein phosphatase-treated HeLa cells, demonstrating its utility in showing the chemical inactivation of lambda phosphatase. scbt.com The compound's ability to covalently modify PTPs in a photoreversible manner makes it a particularly useful tool for investigating the dynamic regulation of tyrosine phosphorylation and understanding how cells respond to various external stimuli. caymanchem.comcaymanchem.combiomol.comscbt.com Its use has also extended to studies examining the redox status of low molecular weight protein-tyrosine phosphatases. caymanchem.comcaymanchem.comfocusbiomolecules.com
Molecular Mechanisms of Ptp Inhibitor Iii Action
Mode of Interaction with PTP Catalytic Domains
PTP Inhibitor III employs a dual strategy of covalent and non-covalent interactions to effectively inhibit PTPs.
A key feature of this compound is its capacity to form a covalent bond with the target enzyme. merckmillipore.comfocusbiomolecules.com This interaction is facilitated by the α-haloacetophenone moiety within the inhibitor's structure, which acts as a photoreversible covalent inhibitor. caymanchem.combiomol.com Specifically, this compound covalently reacts with free thiol groups, such as the catalytic cysteine residue found in the active site of most PTPs. caymanchem.comnih.gov This reaction leads to the formation of a covalent adduct, effectively inactivating the enzyme. nih.gov
This covalent modification is a time-dependent process, characterized by an initial non-covalent binding event followed by the irreversible covalent modification. nih.govacs.org For instance, its interaction with the catalytic domain of SH2 domain-containing phosphatase 1 (SHP-1) demonstrates a binding affinity (Ki) of 184 µM. caymanchem.combiomol.com The inhibition is potent and can be reversed upon irradiation with light at a wavelength of 350 nm, a unique characteristic that allows for temporal control over PTP inhibition in experimental settings. caymanchem.combiomol.commerckmillipore.com
In addition to covalent bonding, this compound also engages in non-covalent interactions with key amino acid residues within the active site of PTPs. scbt.com These interactions, although transient, play a crucial role in the initial binding and proper orientation of the inhibitor for subsequent covalent modification. The structural features of the inhibitor facilitate selective binding, which is a critical determinant of its inhibitory profile across the PTP family. scbt.com The active sites of PTPs are typically positively charged to accommodate their phosphorylated substrates, a feature that can also attract inhibitors. difacquim.commdpi.com
Covalent Modification via Reaction with Free Thiols
Impact on Enzyme Conformation and Catalysis
The interaction of this compound with the PTP catalytic domain induces significant changes in the enzyme's conformation, ultimately leading to the inhibition of its catalytic activity.
A primary consequence of this compound binding is the stabilization of an inactive conformation of the enzyme. scbt.com PTPs exist in a dynamic equilibrium between active and inactive states, often characterized by the conformation of a flexible loop known as the WPD loop. difacquim.comresearchgate.net By binding to the active site, this compound can lock the enzyme in a conformation that is unfavorable for catalysis. nih.gov This stabilization of an inactive state is a common mechanism for allosteric inhibitors, which bind to sites distinct from the active site, but can also be achieved by active-site directed inhibitors that induce significant conformational changes. nih.govacs.org
The binding of this compound to the catalytic domain physically obstructs the access of the natural substrate to the active site. scbt.com This steric hindrance is a direct consequence of the inhibitor occupying the same space where the substrate would normally bind. scbt.com By blocking substrate access, this compound effectively prevents the dephosphorylation reaction from occurring. This mechanism is a hallmark of competitive inhibition, where the inhibitor and substrate compete for the same binding site on the enzyme. nih.gov
Hindrance of Substrate Access to the Active Site
Photoreversibility of Inhibitory Effect
This compound, an α-haloacetophenone derivative, is distinguished by its capacity for photoreversible covalent inhibition of protein tyrosine phosphatases (PTPs). caymanchem.comcaymanchem.combiomol.com This characteristic allows for external control over its inhibitory activity, a feature of significant value in experimental biology. The inhibitor initially forms a stable covalent bond with the target enzyme, leading to its inactivation. However, this inhibition can be reversed upon exposure to a specific wavelength of light.
The inhibitory action of this compound stems from its α-bromoacetyl group, which is highly reactive towards nucleophilic residues, particularly the thiol group of the catalytic cysteine within the active site of PTPs like SHP-1. caymanchem.comnih.govnih.gov This results in the formation of a stable thioether bond, effectively inactivating the enzyme.
The reversibility of this inhibition is achieved through the application of ultraviolet (UV) light, specifically at a wavelength of 350 nm. caymanchem.combiomol.com Irradiation at this wavelength provides the necessary energy to cleave the covalent bond between the inhibitor and the enzyme's cysteine residue. While the precise quantum yield for this specific inhibitor is not extensively detailed in public literature, studies on analogous α-haloacetophenone PTP inhibitors demonstrate a significant recovery of enzyme function post-irradiation. For instance, research on a structurally similar inhibitor showed that approximately 80% of the original activity of the SHP-1 enzyme could be restored after about 15 minutes of irradiation. This process allows for the targeted reactivation of the enzyme, effectively "uncaging" it from its inhibited state.
The underlying photochemical process involves the absorption of a photon by the molecule, which elevates it to an excited electronic state. In this state, the molecule can undergo chemical transformations not readily accessible in the ground state, leading to the cleavage of the covalent bond. This photo-induced cleavage releases the inhibitor from the active site, thereby restoring the catalytic function of the phosphatase.
The photoreversible nature of this compound provides a powerful tool for achieving spatiotemporal control over PTP signaling pathways in research environments. nih.govresearchgate.net "Spatiotemporal control" refers to the ability to regulate a biological process at a specific time and in a specific location within a cell or tissue.
Temporal Control: The ability to switch the inhibitor's activity "on" and "off" with light allows researchers to study the immediate consequences of PTP inhibition and reactivation. researchgate.net For example, an experiment could involve inhibiting a PTP with this compound to observe the resulting changes in cellular signaling, and then, at a precise moment, applying 350 nm light to reverse the inhibition and observe the subsequent restoration of normal signaling. This provides a much higher degree of temporal resolution than traditional inhibitors that can only be added or washed out, processes which are often slow and incomplete.
Spatial Control: By focusing a beam of 350 nm light on a specific subcellular region, researchers can selectively reactivate PTPs only in that area. nih.gov This is particularly advantageous for studying signaling pathways that are highly localized within a cell, such as at the cell membrane, within specific organelles, or at cell-cell junctions. portlandpress.com This precise spatial control allows for the dissection of the localized roles of PTPs in complex cellular processes like cell migration, adhesion, and compartmentalized signaling cascades. The ability to control protein function with such precision is invaluable for elucidating the intricate and dynamic nature of cellular signaling networks. researchgate.net
Enzymatic Specificity and Selectivity Profile of Ptp Inhibitor Iii
Spectrum of PTP Inhibition by PTP Inhibitor III
This compound, an α-haloacetophenone derivative, is recognized as a cell-permeable compound that acts as a broad-range inhibitor of protein tyrosine phosphatases (PTPs). caymanchem.com Its chemical structure allows it to interact with and modulate the activity of a wide array of these enzymes, which are key regulators in numerous cellular signaling pathways. caymanchem.comscbt.com The compound functions as a potent modulator of PTPs by engaging with key amino acid residues within the enzyme's active site. scbt.com This interaction can stabilize an inactive conformation of the enzyme, which hinders substrate access and alters the kinetics of the dephosphorylation reaction. scbt.com
While exhibiting broad-spectrum activity, this compound has been specifically characterized by its interaction with the catalytic domain of SHP-1 (Src homology region 2 domain-containing phosphatase 1). caymanchem.com Research demonstrates that it binds to the SHP-1 catalytic domain with a dissociation constant (Kᵢ) of 184 µM. caymanchem.com The mechanism of inhibition involves a covalent reaction with free thiols, a process that is notably photoreversible upon irradiation with 350 nm light. caymanchem.com This interaction with the catalytic PTP domain of SHP-1 has led to its use as a known SHP-1 inhibitor in research settings to probe the enzyme's function. oncotarget.commdpi.com
Table 1: Properties of this compound
Property | Description | Source(s) |
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Chemical Class | α-haloacetophenone derivative | caymanchem.com |
Mechanism | Photoreversible covalent inhibitor | caymanchem.com |
Spectrum | Broad-range PTP inhibitor | caymanchem.comcaymanchem.com |
Specific Target | Binds the catalytic domain of SHP-1 | caymanchem.com |
Binding Constant (Kᵢ) | 184 µM for SHP-1 | caymanchem.com |
Cell Permeability | Cell-permeable | caymanchem.com |
Broad-Range PTP Inhibition
Challenges in Achieving High PTP Inhibitor Selectivity in General Research
The development of highly selective PTP inhibitors is a significant challenge in medicinal chemistry and chemical biology. purdue.edunih.gov This difficulty has historically led to PTPs being considered "undruggable" targets, although this perception is evolving. purdue.edumdpi.com
A primary obstacle to achieving selectivity is the highly conserved nature of the active site across the PTP superfamily. purdue.edunih.govresearchgate.net The PTP catalytic domain features a signature sequence motif, (I/V)HCXAGXXR(S/T)G, that is structurally and functionally similar among many different PTPs. hubrecht.eujmb.or.kr This high degree of sequence and structural conservation in the phosphotyrosine-binding pocket makes it difficult to design small molecules that can distinguish between the active site of one PTP and another. purdue.eduresearchgate.netjmb.or.kr Consequently, inhibitors designed to target the active site often lack specificity, leading to potential off-target effects. purdue.edu The positively charged nature of the active site also presents a challenge, as inhibitors are often negatively charged, which can limit their bioavailability. purdue.eduresearchgate.net
The challenge of selectivity is particularly pronounced when targeting closely related PTP isoforms, such as Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell PTP (TC-PTP). researchgate.netnih.gov These two enzymes are the most closely related members of the PTP family, sharing approximately 72-74% sequence identity in their highly conserved catalytic domains. researchgate.netmdpi.comacs.org This structural homology makes the development of inhibitors that are highly selective for PTP1B over TC-PTP, or vice versa, a formidable task. nih.govmdpi.com Because the two enzymes can have nonredundant and distinct physiological roles, the simultaneous inhibition of both is not always desirable, making the quest for selective inhibitors a critical area of research. nih.govresearchgate.net
Table 2: Comparison of PTP1B and TC-PTP
Feature | PTP1B (PTPN1) | TC-PTP (PTPN2) | Source(s) |
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Catalytic Domain Homology | Share ~72-74% sequence identity | Share ~72-74% sequence identity | researchgate.netmdpi.comacs.org |
Selectivity Challenge | High structural similarity makes selective inhibition difficult | High structural similarity makes selective inhibition difficult | researchgate.netnih.gov |
Physiological Roles | Negative regulator of insulin (B600854) and leptin signaling | Regulates immune response, inflammation, and also insulin/leptin signaling | researchgate.netmdpi.com |
High Conservation of PTP Active Site Architecture
Advanced Strategies for Enhancing PTP Inhibitor Selectivity in Academic Research
To overcome the challenges posed by the conserved active site, researchers are exploring advanced strategies to enhance inhibitor selectivity. A promising approach is the development of inhibitors that target allosteric sites—pockets on the enzyme that are distant from the catalytic site. nih.govmdpi.com These allosteric sites are generally less conserved across the PTP family than the active site. plos.orgresearchgate.net By designing molecules that bind to these unique, less-conserved regions, it is possible to achieve greater selectivity for a specific PTP. nih.govplos.org
Another related strategy involves creating bidentate inhibitors. These molecules are designed to simultaneously engage both the active site and an adjacent, non-catalytic (allosteric) site. nih.govresearchgate.net This dual-binding approach can significantly enhance both the potency and the selectivity of the inhibitor by leveraging unique structural features outside the conserved catalytic pocket. mdpi.comnih.govresearchgate.net These innovative approaches are shifting the paradigm of PTP inhibitor design, opening new avenues for developing selective chemical probes and potential therapeutics. purdue.edumdpi.com
Targeting Allosteric and Peripheral Binding Pockets
A significant challenge in the development of PTP inhibitors is achieving selectivity, due to the highly conserved nature of the active site among different PTP family members. nih.gov A promising strategy to overcome this hurdle is the targeting of allosteric and peripheral binding pockets. nih.govacs.org These sites are located outside the catalytic active site and tend to be less conserved across the PTP family, offering an opportunity for the development of highly selective inhibitors. plos.org
Allosteric inhibitors function by binding to a site distinct from the active site, inducing a conformational change in the enzyme that leads to its inactivation. nih.govnih.gov This approach has been successfully applied to several PTPs, including PTP1B and SHP2. acs.orgplos.org For instance, allosteric inhibitors of PTP1B have been identified that bind to a hydrophobic pocket flanked by helices α3, α6, and α7, which is approximately 20 Å away from the catalytic site. plos.org This binding event stabilizes the enzyme in an inactive conformation. plos.org Similarly, a non-conserved allosteric site on the catalytic domain of SHP2 has been targeted to develop selective inhibitors. acs.org The central feature of this site is a non-conserved cysteine residue (C333) that can be targeted by electrophilic compounds. acs.org While this strategy has proven effective for other PTPs, there is currently no specific scientific evidence to suggest that this compound functions by targeting such allosteric or peripheral binding pockets. Its established mechanism is the covalent modification of the active site cysteine. caymanchem.com
Rational Design of Bidentate Ligands
The rational design of bidentate ligands represents another advanced strategy to enhance both the potency and selectivity of PTP inhibitors. nih.gov This approach involves creating molecules that can simultaneously engage two distinct sites on the enzyme: the conserved catalytic active site and a less-conserved, unique peripheral pocket nearby. nih.govingentaconnect.com By tethering an active-site-directed motif to a second chemical moiety designed to interact with a peripheral site, the resulting bidentate inhibitor can achieve significantly improved affinity and specificity. nih.gov
This strategy has been effectively demonstrated for several PTPs. For example, bidentate inhibitors have been developed for PTP1B by linking a moiety that binds the active site to another that targets a secondary, non-catalytic site. nih.govacs.org This approach led to the development of inhibitors with improved competitive inhibition compared to their single-site binding counterparts. nih.gov Similarly, a focused library of bidentate salicylic (B10762653) acid-based compounds was screened to identify a potent and selective inhibitor of Lyp (lymphoid tyrosine phosphatase). tccf.org.tw The successful inhibitor was found to bind to both the active site and an adjacent peripheral site unique to Lyp. tccf.org.tw While the design of bidentate ligands is a powerful tool in the development of specific PTP inhibitors, there is no literature to indicate that this compound has been used as a scaffold for the rational design of such bidentate molecules.
Exploiting Induced-Fit Mechanisms of Enzyme-Inhibitor Interaction
The concept of an induced-fit mechanism, where the binding of a ligand causes a conformational change in the target enzyme, is a key principle in enzyme-inhibitor interactions. nih.govplos.org This mechanism can be exploited to develop highly selective inhibitors. In the context of PTPs, an inhibitor binding can induce a conformational rearrangement of the active site, leading to the formation of new, previously undisclosed binding pockets. nih.gov
A clear example of this is seen with a class of inhibitors developed for the Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP). nih.gov X-ray crystallography studies revealed that the binding of sulfophenyl acetic amide (SPAA)-based inhibitors to LMW-PTP induces a significant conformational change in the enzyme's active site. nih.gov This change results in the formation of a new hydrophobic pocket that accommodates a part of the inhibitor, a feature that is likely a major contributor to the inhibitor's high selectivity for LMW-PTP over other phosphatases. nih.gov The interaction between PTP-BL PDZ2 and its peptide ligand also suggests the involvement of an induced-fit mechanism. plos.org While induced-fit is a recognized mechanism for achieving selectivity in PTP inhibition, specific research detailing such a mechanism for this compound is not available in the current scientific literature. The primary described mechanism for this compound remains its direct covalent modification of the active site thiol. caymanchem.com
Cellular and Biological Impact of Ptp Inhibitor Iii in Signaling Pathways
Modulation of Intracellular Protein Phosphorylation State
PTP Inhibitor III directly impacts the phosphorylation state of various intracellular proteins by inhibiting the enzymes responsible for their dephosphorylation. scbt.com Protein tyrosine phosphorylation is a key post-translational modification that regulates a wide array of signaling pathways. portlandpress.comaacrjournals.org PTPs, as the counterparts to protein tyrosine kinases (PTKs), are essential for controlling the rate and duration of these signaling events. aacrjournals.orgoncotarget.com
The mechanism of this compound involves non-covalent interactions with key amino acid residues within the active site of PTPs, which stabilizes an inactive conformation of the enzyme. scbt.com This effectively blocks substrate access and hinders the catalytic process of dephosphorylation. scbt.com By inhibiting PTPs, this compound leads to an accumulation of phosphorylated tyrosine residues on target proteins, thereby modulating their activity and downstream signaling cascades. scbt.compatsnap.com This compound is known to bind to the catalytic domain of SHP-1, a prominent PTP, and covalently reacts with free thiols, a reaction that can be reversed by irradiation. caymanchem.comnih.gov
The ability of this compound to alter the phosphorylation status of proteins makes it an invaluable tool in molecular and biochemical research for investigating the intricate regulation of enzymatic functions and protein-protein interactions. scbt.com
Influence on Specific Signal Transduction Networks
The broad-spectrum inhibitory activity of this compound against various PTPs allows it to influence a wide range of signal transduction networks critical for cellular function. scbt.comscbt.com
Regulation of Cell Growth and Proliferation Cascades
PTPs are known to be integral regulators of cellular processes such as cell growth and proliferation. aacrjournals.orgnih.gov By inhibiting these phosphatases, this compound can significantly impact the signaling cascades that control these events. scbt.com For instance, the inhibition of PTPs can lead to increased tyrosine phosphorylation, which is a key component of proliferative signals. nih.govd-nb.info Studies have shown that the inhibition of PTP activity can stimulate cell proliferation in certain cell types, such as normal human bone cells. nih.gov
Impact on Cell Differentiation Processes
The process of cell differentiation, by which a cell changes from one type to a more specialized one, is tightly regulated by complex signaling networks where PTPs play a crucial role. scbt.comhubrecht.eu PTP inhibitors are used as tools to dissect these intricate pathways. scbt.com PTPs are involved in determining stem cell fate, with different PTPs influencing differentiation towards specific lineages. hubrecht.eu For example, PTP1B has been shown to be important in guiding embryonic stem cells towards a mesendodermal fate. hubrecht.eu
Inhibition of PTPs has been observed to enhance the differentiation of certain cell types, such as neuroblastoma cells, when triggered by other agents. d-nb.info The differentiation of normal human bone cells is also stimulated by PTP inhibitors. nih.gov This suggests that by altering the phosphorylation status of key regulatory proteins, this compound can influence the signaling cascades that drive cellular differentiation. scbt.comhubrecht.eu
Involvement in Apoptotic Signaling
Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and development, and its regulation involves a delicate balance of signaling pathways where PTPs are key players. scbt.comtandfonline.com PTPs can act as both positive and negative regulators of apoptosis depending on the cellular context and the specific PTP involved. tandfonline.com
This compound, by broadly inhibiting PTPs, can influence apoptotic signaling. scbt.com For instance, it has been used as a specific inhibitor of SHP-1 to demonstrate that the pro-apoptotic effects of a sorafenib (B1663141) analogue in triple-negative breast cancer cells are mediated through the SHP-1/STAT3 pathway. nih.gov In this context, inhibition of SHP-1 by this compound reduced the downregulation of p-STAT3 and subsequently decreased apoptosis. nih.gov This highlights the compound's utility in elucidating the role of specific PTPs in cell death pathways. nih.gov The involvement of PTPs in regulating key apoptotic molecules like those in the MAPK and PI3K/Akt pathways further underscores the potential for this compound to impact these processes. aacrjournals.orgoncotarget.com
Role in Immune Response Signaling (e.g., T-cell receptor pathways, cell cycle control)
PTPs are critical regulators of immune responses, with many being exclusively expressed in hematopoietic cells. nih.gov They play a vital role in modulating signaling pathways that control immune cell activation, differentiation, and function. frontiersin.orgaacrjournals.org PTPs such as CD45 and SHP-1 are key players in T-cell receptor (TCR) signaling. nih.govaai.org
This compound's ability to inhibit a broad range of PTPs suggests its significant impact on immune signaling. scbt.comscbt.com The inhibition of PTPs can augment the phosphorylation of key signaling molecules in the TCR pathway, thereby modulating T-cell activation and response. nih.govaai.org PTP inhibition can also enhance the anti-tumor immune response of macrophages. aacrjournals.org Furthermore, PTPs like Cdc25 are crucial for cell cycle control, a process fundamental to the proliferation of immune cells during an immune response. By affecting these PTPs, this compound can influence cell cycle progression in immune cells. scbt.com
Interference with Metabolic Signaling (e.g., insulin (B600854) and leptin pathways)
PTPs, particularly PTP1B and T-cell PTP (TC-PTP), are key negative regulators of metabolic signaling pathways, including those for insulin and leptin. semanticscholar.orgfrontiersin.organnualreviews.org These phosphatases act by dephosphorylating critical components of these pathways, such as the insulin receptor, JAK2, and STAT3. semanticscholar.orgfrontiersin.orghubrecht.eu
This compound, as a broad-spectrum PTP inhibitor, has the potential to interfere with these metabolic signaling networks. scbt.comglpbio.com By inhibiting PTPs like PTP1B and TC-PTP, it could enhance the phosphorylation of their substrates, thereby increasing sensitivity to insulin and leptin. semanticscholar.org Inhibition of PTP1B has been shown to improve glucose homeostasis and protect against obesity in preclinical models. semanticscholar.orgnih.gov Similarly, the inhibition of TC-PTP can also enhance leptin signaling. frontiersin.org Therefore, by modulating the activity of these key metabolic PTPs, this compound can impact glucose metabolism and energy balance. scbt.comsemanticscholar.org
Crosstalk with Cellular Redox Homeostasis and Oxidative Regulation of PTPs (e.g., LMW-PTP redox status)
The activity of Protein Tyrosine Phosphatases (PTPs) is intricately linked with the cell's redox state, as many PTPs are direct targets of reactive oxygen species (ROS). nih.govhubrecht.eu ROS, particularly hydrogen peroxide (H₂O₂), can reversibly oxidize the essential cysteine residue within the PTP active site, converting it to sulfenic acid (Cys-SOH) and thereby inhibiting the enzyme's catalytic activity. nih.govfrontiersin.org This oxidative inactivation is a key physiological mechanism for modulating signaling pathways, as it allows for a transient and localized increase in tyrosine phosphorylation following stimuli like growth factor signaling, which can themselves generate an oxidative burst. nih.govnih.gov
A prime example of this regulation is seen with Low-Molecular-Weight Protein Tyrosine Phosphatase (LMW-PTP). LMW-PTP is highly susceptible to oxidative inactivation. nih.govdoi.org Studies have shown that physiological concentrations of H₂O₂ can completely inactivate LMW-PTP. nih.govdoi.org This inactivation occurs through the formation of an intramolecular disulfide bond between two cysteine residues, Cys-12 and Cys-17, which are both located within the active site pocket. nih.govdoi.org This structural feature is unique to LMW-PTP and protects the catalytic Cys-12 from further, irreversible oxidation. nih.gov The activity of the oxidized, inactive LMW-PTP can be restored by cellular reducing agents like dithiothreitol (B142953) (DTT) and cellular systems involving glutathione (B108866) (GSH) and thioredoxin (TRx). nih.govarvojournals.org This reversible oxidation allows LMW-PTP to act as a sensor and modulator of redox signals, for instance, by controlling the phosphorylation status of the Platelet-Derived Growth Factor (PDGF) receptor during mitogenic signaling. nih.govresearchgate.net
This compound, an α-haloacetophenone derivative, functions as a covalent inhibitor of PTPs. caymanchem.com It acts by covalently reacting with the free thiol of the catalytic cysteine residue in the PTP active site. caymanchem.com This mechanism of action directly interferes with the enzyme's catalytic cycle and functionally mimics the effect of oxidation, albeit through an exogenous chemical modification rather than a physiological redox process. By irreversibly binding to the catalytic cysteine, this compound prevents the phosphatase from dephosphorylating its substrates, thereby influencing signaling pathways that are normally under redox control.
Feature | Description | Reference(s) |
Regulator | Reactive Oxygen Species (e.g., H₂O₂) | nih.govnih.gov |
Target Enzyme | Low-Molecular-Weight PTP (LMW-PTP) | nih.govdoi.org |
Mechanism | Reversible oxidation of active site cysteines (Cys12, Cys17) to form a disulfide bond, leading to enzyme inactivation. | nih.govdoi.org |
Physiological Role | Modulates growth factor signaling (e.g., PDGF pathway) by acting as a redox sensor. | nih.govresearchgate.net |
Action of this compound | Covalently modifies the catalytic cysteine thiol, mimicking oxidative inactivation to inhibit PTP activity. | caymanchem.com |
Functional Studies in Cellular Models
Effects on Protein-Protein Interactions Regulated by PTPs
Protein Tyrosine Phosphatases play a critical role in controlling protein-protein interactions by modulating the phosphorylation state of tyrosine residues. nih.gov Phosphotyrosine (pTyr) residues frequently serve as docking sites for proteins containing specific recognition domains, such as Src Homology 2 (SH2) domains. mdpi.com By removing the phosphate (B84403) group, PTPs terminate these interactions and the downstream signals they initiate.
The use of a broad-spectrum PTP inhibitor like this compound is expected to stabilize the phosphorylated state of PTP substrates. This sustained phosphorylation would, in turn, prolong or enhance the binding of SH2 domain-containing proteins and other pTyr-binding partners. For example, the regulation of SHP2 (PTPN11) involves an allosteric, intramolecular interaction between its N-terminal SH2 domains and its PTP domain, which maintains an inactive conformation. mdpi.com Inhibition of PTPs that regulate upstream kinases could indirectly affect such interactions by altering the phosphorylation landscape. Furthermore, some PTPs, like PTPN4, are regulated by autoinhibitory interactions involving their non-catalytic domains (e.g., PDZ domains), which can be disrupted by binding partners, leading to enzyme activation. mdpi.com By globally increasing tyrosine phosphorylation, a pan-PTP inhibitor could alter the delicate balance of these regulatory interactions throughout the cell.
Phenotypic Changes Resulting from PTP Inhibition in Research Models
Inhibition or genetic deletion of specific PTPs in cellular and animal models has been shown to induce significant phenotypic changes, underscoring their importance as regulators of cellular processes. As a broad inhibitor, this compound would be expected to elicit a range of these effects by targeting multiple PTPs simultaneously.
Research on specific PTPs has revealed diverse functional outcomes of their inhibition:
Immune Cell Activation: In T cells, PTPs such as TC-PTP (T-cell PTP) and PTPN22 act as negative regulators of T-cell receptor (TCR) signaling. frontiersin.orgnih.gov Genetic deletion of TC-PTP in the CD8 T cells of mice resulted in hyper-responsiveness to TCR stimulation, enhanced proliferation, and increased expression of effector molecules like granzyme B. frontiersin.org Inhibition of PTPN22 in Jurkat cells similarly led to an increase in TCR-mediated signaling. nih.gov
Cancer Cell Viability and Metabolism: PTPs are implicated in cancer cell growth and survival. The inhibition of DUSP6 in acute lymphoblastic leukemia cells using the specific inhibitor BCI resulted in ERK hyperactivation and induced cell death, suggesting a role for this PTP in tumor cell survival. nih.gov In colorectal cancer cells, knockdown of TC-PTP (PTPN2) was shown to modulate cellular metabolism and mitochondrial respiration, affecting the cellular phenotype, particularly under conditions of mitochondrial stress. researchgate.net
Cell Growth and Metastasis: The expression of PTPs like PTPRO has been linked to the suppression of tumor growth and metastasis in colorectal cancer. researcher.life Silencing PTPRO was found to significantly promote cell growth and liver metastasis in research models. researcher.life Conversely, inhibiting oncogenic PTPs like PRL-3, which promotes growth and migration, is being explored as a therapeutic strategy. nih.gov
The following table summarizes representative phenotypic changes observed upon the inhibition or deletion of specific PTPs in various research models.
PTP Target | Model System | Phenotypic Outcome | Reference(s) |
TC-PTP (PTPN2) | Mouse CD8 T Cells | Increased proliferation, enhanced effector function, hyper-responsiveness to TCR stimulation. | frontiersin.org |
TC-PTP (PTPN2) | HCT116 Colorectal Cancer Cells | Altered cellular metabolism and mitochondrial respiration. | researchgate.net |
PTPN22 | Jurkat T Cells | Increased TCR-mediated signaling. | nih.gov |
DUSP6 | Acute Lymphoblastic Leukemia Cells | Induction of cell death via ERK hyperactivation. | nih.gov |
PTPRO | Colorectal Cancer Models | Silencing promoted cell growth and liver metastasis. | researcher.life |
Table of Mentioned Compounds and Proteins
Name/Abbreviation | Full Name / Description |
This compound | α-Bromo-4-(carboxymethoxy)acetophenone; a covalent PTP inhibitor |
BCI | 2-((2,4-dichlorobenzyl)sulfanyl)-4,5-dimethyl-1H-imidazole; a DUSP6 inhibitor |
DTT | Dithiothreitol |
DUSP6 | Dual Specificity Phosphatase 6 |
ERK | Extracellular signal-regulated kinase |
GSH | Glutathione |
H₂O₂ | Hydrogen Peroxide |
LMW-PTP | Low-Molecular-Weight Protein Tyrosine Phosphatase |
PDGF | Platelet-Derived Growth Factor |
PRL-3 | Phosphatase of Regenerating Liver 3 |
PTPRO | Protein Tyrosine Phosphatase Receptor Type O |
PTPN4 | Protein Tyrosine Phosphatase Non-Receptor Type 4 |
PTPN22 | Protein Tyrosine Phosphatase Non-Receptor Type 22 |
ROS | Reactive Oxygen Species |
SH2 | Src Homology 2 |
SHP2 (PTPN11) | Src Homology region 2-containing Phosphatase 2 |
TC-PTP (PTPN2) | T-cell Protein Tyrosine Phosphatase |
TRx | Thioredoxin |
Methodological Frameworks for Investigating Ptp Inhibitor Iii
Biochemical and Biophysical Characterization
Biochemical and biophysical methods are fundamental for understanding the direct interaction between PTP Inhibitor III and PTP enzymes, elucidating the kinetics of inhibition, and characterizing the compound's binding properties.
In vitro enzyme kinetic studies are crucial for defining the mechanism by which this compound modulates PTP activity. This compound is characterized as an α-haloacetophenone derivative that functions as a photoreversible covalent inhibitor of PTPs. caymanchem.comacs.org It forms a covalent adduct by reacting with free thiols within the enzyme's active site, a reaction that can be reversed upon irradiation at 350 nm. caymanchem.com This covalent binding leads to the irreversible inactivation of the enzyme in a time-dependent manner. nih.govpnas.org
In comparative studies, this compound has shown a lower affinity than PTP Inhibitor I, but a higher inactivation rate constant (k_inact) of 1.8 min⁻¹ compared to 0.4 min⁻¹ for PTP Inhibitor I. Such studies typically employ fluorogenic substrates, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) or 3-O-methylfluorescein phosphate (OMFP), or chromogenic substrates like p-nitrophenyl phosphate (pNPP), which exhibit a significant increase in fluorescence or absorbance upon dephosphorylation by the PTP. nih.govnih.gov By measuring the initial rates of the enzymatic reaction at varying substrate and inhibitor concentrations, researchers can deduce the type of inhibition (e.g., competitive, non-competitive, or mixed-type) and key kinetic parameters. mdpi.com
Determining the inhibitory potency of this compound involves concentration-response profiling to calculate parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For this compound, a Ki value of 184 µM has been reported for its binding to the catalytic domain of SHP-1. caymanchem.com
These values are typically derived from dose-response inhibition assays where the PTP's activity is measured across a range of inhibitor concentrations. nih.gov The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the PTP's activity. researchgate.net The Ki value, which reflects the dissociation constant of the enzyme-inhibitor complex, provides a more fundamental measure of inhibitor potency. Data obtained from these assays are commonly plotted as relative enzyme activity versus inhibitor concentration and analyzed using curve-fitting software to determine the IC50 and Ki values. nih.govresearchgate.net
Table 1: Key Kinetic Parameters of this compound
Parameter | Value | Target PTP | Reference |
Ki | 184 µM | SHP-1 | caymanchem.com |
k_inact | 1.8 min⁻¹ | (General PTP) |
Substrate trapping is a powerful technique used to identify and characterize the physiological substrates of PTPs. This method involves introducing specific mutations into the catalytic domain of a PTP (e.g., a cysteine to serine mutation in the active site) that allow the enzyme to bind its substrate but significantly reduce or block the dephosphorylation step. nih.govmdpi.comresearchgate.net This leads to the formation of a stable, "trapped" enzyme-substrate complex that can then be biochemically isolated and the substrate identified, often through mass spectrometry. nih.govmdpi.com
While this compound itself is not a substrate-trapping mutant, its broad and covalent inhibitory properties can be leveraged in profiling studies aimed at understanding the activity of PTPs. By inhibiting PTPs, researchers can investigate the resulting changes in the phosphorylation state of cellular proteins, thereby indirectly inferring potential PTP substrates or pathways regulated by the inhibited PTPs. This technique contributes to defining the biological function of PTP family members. researchgate.net
Activity-based protein profiling (ABPP) is a chemoproteomic strategy used to globally monitor the activity of enzyme families, including PTPs, directly within complex biological systems such as cell lysates or whole proteomes. nih.govpnas.orgnih.gov ABPP utilizes activity-based probes (ABPs) that typically consist of a reactive group (electrophilic warhead) that covalently binds to the active site of the target enzyme, a linker region, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and/or purification. nih.govpnas.org
This compound, being an α-haloacetophenone derivative, aligns with the chemical principles used in the design of some ABPs for PTPs. caymanchem.comacs.org These probes are designed to be highly specific, forming a covalent adduct with the catalytic cysteine residue of PTPs while remaining inert to other proteins. pnas.orgnih.gov The extent of labeling by these probes correlates with PTP activity, allowing for the analysis of PTP activation status under various physiological conditions. pnas.org The ability of this compound to covalently modify and inactivate PTPs makes it a relevant compound in the context of understanding and developing such profiling tools.
Substrate Trapping and Profiling Techniques
Cellular and Functional Assays
Cellular and functional assays bridge the gap between in vitro biochemical characterization and in vivo physiological relevance, assessing the impact of this compound on PTP activity within living cells and its downstream cellular effects.
A critical challenge in PTP inhibitor discovery is ensuring that compounds can effectively penetrate cell membranes to reach their intracellular targets. nih.gov this compound is noted for its cell-permeable nature, making it suitable for cellular investigations. caymanchem.com
Cell-based assays are indispensable for evaluating the cellular efficacy of candidate inhibitors in a more biologically relevant context than in vitro assays alone. nih.gov These assays often involve the use of cell-permeable, fluorogenic phosphotyrosine (pTyr) mimics, such as phosphorylated coumaryl amino propionic acid (pCAP)-containing peptides or p-nitrophenyl phosphate (pNPP). nih.govgoogle.com Once internalized, these substrates are dephosphorylated by intracellular PTPs, leading to a detectable fluorescent or colorimetric signal. In the presence of a cell-permeable PTP inhibitor like this compound, the dephosphorylation is attenuated, resulting in a reduced signal. nih.gov
For instance, immunofluorescence staining has been employed to demonstrate the chemical inactivation of lambda protein phosphatase in HeLa cells by this compound, providing visual evidence of its cellular activity. scbt.com Furthermore, general cell-based assays can monitor PTP activity by observing the ability of an exogenously expressed PTP to counteract the toxicity of a co-expressed tyrosine kinase, with active PTPs rescuing cell growth. nih.gov The ability of this compound to inhibit a broad range of PTPs within cells underscores its utility in such functional studies. caymanchem.com
Phenotypic Assays Linked to PTP Activity (e.g., yeast growth curves)
Analysis of Endogenous Substrate Dephosphorylation in Cellular Contexts (e.g., Western blot)
Beyond direct enzymatic assays, the impact of PTP inhibitors like this compound can be assessed by analyzing the dephosphorylation of endogenous protein substrates within cellular contexts. Western blot analysis is a widely used technique for this purpose. nih.govresearchgate.netnih.govbioscientifica.com
This method involves treating cells with PTP inhibitors and then analyzing the phosphorylation status of known or putative PTP substrates using antibodies specific for their phosphorylated forms (anti-phosphotyrosine antibodies). nih.govnih.govbioscientifica.com An effective PTP inhibitor would lead to an increase in the tyrosine phosphorylation levels of these substrates due to the inhibition of their dephosphorylation. nih.govnih.gov For example, in yeast-based assays, a direct correlation has been observed between a PTP's ability to reduce phosphotyrosine levels and the degree of growth rescue, with anti-phosphotyrosine Western blots confirming decreased phosphotyrosine levels upon PTP activity. nih.gov Similarly, immunofluorescence staining can be used to observe the chemical inactivation of phosphatases in cells treated with this compound, as shown for lambda protein phosphatase in HeLa cells. scbt.com Changes in the intensity of the signal and electrophoretic mobility in Western blot analysis can also indicate dephosphorylation of proteins, such as paxillin, in response to PTP activation. bioscientifica.com Substrate trapping, where phosphorylated substrates are pulled down by recombinant PTP-trapping mutants and identified by Western blotting or mass spectrometry, is another strategy to identify intracellular PTP substrates. nih.gov
Application in Modulating Cellular Processes for Research Purposes
This compound and other PTP inhibitors are invaluable tools in molecular biology and biochemistry research for modulating cellular processes and dissecting complex signaling networks. scbt.comacs.org By inhibiting the activity of PTPs, these compounds help researchers understand how cells regulate growth, differentiation, metabolism, cell cycle control, apoptosis, and immune responses. scbt.comacs.orgpatsnap.com
This compound is a cell-permeable compound that inhibits a broad range of PTPs, making it useful for general PTP inhibition studies. scbt.comcaymanchem.commerckmillipore.comfocusbiomolecules.com For instance, it has been used in immunofluorescence staining to demonstrate the chemical inactivation of lambda protein phosphatase in HeLa cells. scbt.com PTP inhibitors are utilized to investigate the modulation of phosphatase activity, providing insights into enzymatic functions and protein interactions. scbt.com The development of potent and selective PTP inhibitors, including those with cellular activity, is crucial for delineating the physiological roles of these enzymes in vivo and for identifying lead compounds for therapeutic development in diseases such as cancer, metabolic syndromes, and autoimmune disorders. acs.orgpatsnap.comnih.gov For example, PTPRD inhibitors are being explored for their potential in metabolic diseases (e.g., enhancing insulin (B600854) signaling) and neurological disorders (e.g., modulating dopamine (B1211576) signaling). patsnap.com this compound has also been shown to block SHP1-mediated dephosphorylation of TRPV1 in dorsal root ganglion neurons, which can aggravate CFA-induced inflammatory pain. focusbiomolecules.com
Structural Biology Approaches
Structural biology approaches are fundamental to understanding the interaction of this compound with its targets and for guiding the design of more effective inhibitors. These approaches focus on elucidating the three-dimensional structures of PTPs and their complexes with inhibitors.
Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) elucidation is a critical aspect of structural biology in drug discovery, focusing on how chemical structure influences biological activity. caymanchem.comnih.govnih.govcenmed.compnas.orgtjnpr.orgsci-hub.seacs.org For this compound, an α-haloacetophenone derivative, its activity as a photoreversible covalent inhibitor of PTPs is linked to its ability to bind the catalytic domain of PTPs, such as SHP-1, and covalently react with free thiols. caymanchem.com This covalent interaction is reversible with 350 nm irradiation. caymanchem.commerckmillipore.com
SAR studies involve systematically modifying the chemical structure of a compound and observing the changes in its inhibitory potency and selectivity. nih.govpnas.orgtjnpr.org This helps identify key structural features responsible for the compound's activity and provides insights into its binding mode. nih.govpnas.orgtjnpr.orgsci-hub.se For instance, the SAR for PTP inhibitors often explores variations around the conserved active site of PTPs, which contains a catalytic Cys residue and an Arg residue essential for substrate binding. nih.gov While this compound is a general PTP inhibitor, SAR studies aim to develop more selective compounds by exploiting structural differences within the PTP family. nih.govnih.gov For example, SAR studies have been crucial in developing potent and selective inhibitors for specific PTPs like PTP1B and SHP2, often revealing how different chemical groups interact with specific regions of the enzyme, including allosteric sites. nih.govtjnpr.orgsci-hub.seacs.org
Table 1: Key Properties of this compound
Property | Value | Source |
Alternate Names | α-Bromo-4-(carboxymethoxy)acetophenone, Protein Tyrosine Phosphatase Inhibitor III, 4-(Carboxymethoxy)phenacyl Br, SHP1 Inhibitor III, PTP-MEG2/PTPN9 Inhibitor, PTP-β Inhibitor, PTP-δ Inhibitor, PTP-ε Inhibitor, PTP-µ Inhibitor, PTP1B Inhibitor III, SHP2 Inhibitor II | scbt.comcaymanchem.commerckmillipore.comfocusbiomolecules.com |
CAS Number | 29936-81-0 | scbt.comcaymanchem.commerckmillipore.comfocusbiomolecules.comaxios-research.com |
PubChem CID | 4966 | citeab.comnih.gov |
Molecular Formula | C10H9BrO4 | scbt.comcaymanchem.commerckmillipore.comfocusbiomolecules.comaxios-research.comnih.gov |
Molecular Weight | 273.1 g/mol | scbt.comcaymanchem.commerckmillipore.comfocusbiomolecules.comaxios-research.comnih.gov |
Purity | ≥90% or ≥95% | scbt.comcaymanchem.comfocusbiomolecules.com |
Mechanism of Action | Photoreversible covalent inhibitor, binds catalytic domain, reacts with free thiols | caymanchem.commerckmillipore.comfocusbiomolecules.com |
Reversibility | Yes, by irradiation at 350 nm | caymanchem.commerckmillipore.com |
Ki (SHP-1) | 184 µM | caymanchem.com |
Ki (SHP-1(ΔSH2)) | 193 µM | merckmillipore.com |
kinact (SHP-1(ΔSH2)) | 1.8 min-1 | merckmillipore.com |
Cell Permeability | Cell-permeable | scbt.comcaymanchem.commerckmillipore.comfocusbiomolecules.com |
Application | Inhibits broad range of PTPs, research tool | scbt.comcaymanchem.commerckmillipore.comfocusbiomolecules.comscbt.com |
Table 2: Comparison of this compound and PTP Inhibitor I (against SHP-1(ΔSH2))
Inhibitor | Ki (µM) | kinact (min-1) | Source |
This compound | 193 | 1.8 | merckmillipore.com |
PTP Inhibitor I | 43 | 0.4 | merckmillipore.com |
Table 3: Example PTPs and their Inhibition in Yeast-Based Phenotypic Assays
PTP (Co-expressed with v-Src) | Effect on Yeast Growth | Effect on Phosphotyrosine Levels | Source |
TCPTP | Rescued | Decreased | nih.gov |
PEST | Rescued | Decreased | nih.gov |
PTPα | Rescued | Decreased | nih.gov |
Shp2 | Rescued | Decreased | nih.gov |
PTP1B | Rescued | Decreased | nih.govresearchgate.net |
Catalytically inactive PTP mutants | Slight increase (due to substrate-trapping) | - | nih.gov |
X-ray Crystallography of PTP-Inhibitor Complexes
Beyond specific this compound studies, X-ray crystallography has broadly contributed to understanding PTP-inhibitor complexes. For instance, structures of PTP1B in complex with various inhibitors have revealed how inhibitors can occupy both the active site and peripheral binding pockets, influencing the conformation of catalytic loops like the WPD loop biorxiv.orgpdbj.orgpdbj.orgrcsb.orgrcsb.orgrcsb.org. Such studies are crucial for structure-based drug design, informing the development of more potent and selective PTP inhibitors.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing protein conformational dynamics in solution, providing information that complements static crystal structures. While specific detailed NMR studies on this compound's interaction dynamics are not extensively reported in the immediate literature, NMR is routinely used for the characterization and purity assessment of the compound itself ("NMR (Conforms)") focusbiomolecules.comfocusbiomolecules.com.
In the broader context of PTP research, NMR spectroscopy has been instrumental in revealing the dynamic nature of PTPs, particularly the movements of flexible loops such as the WPD loop and the P-loop, which are essential for catalytic activity pdbj.orgfocusbiomolecules.comresearchgate.netresearchgate.netnih.gov. These studies can detect changes in protein dynamics upon ligand binding, including remote allosteric effects. Applying NMR to PTP-PTP Inhibitor III complexes would provide valuable insights into how this covalent inhibitor influences the protein's conformational landscape, potentially revealing dynamic alterations beyond the immediate binding site, especially given its observed binding to distal cysteines in STEP nih.gov.
Computational and Cheminformatics Strategies
Computational and cheminformatics strategies play a pivotal role in the discovery, design, and optimization of PTP inhibitors by leveraging structural and chemical information.
Molecular docking and molecular dynamics (MD) simulations are computational tools used to predict the binding modes of small molecules to proteins and to explore the dynamic behavior of these complexes over time. These methods are widely applied in PTP inhibitor research to:
Predict Binding Poses: Molecular docking algorithms predict how an inhibitor, such as this compound, fits into the active or allosteric sites of a PTP, identifying key interacting residues and potential hydrogen bonds or hydrophobic contacts researchgate.netnih.govmdpi.comderpharmachemica.comacs.orgacs.orgresearchgate.netnih.gov.
Analyze Interaction Energies: Docking provides scoring functions that estimate the binding affinity, guiding the selection of promising compounds researchgate.netderpharmachemica.com.
Explore Conformational Changes: MD simulations track the movement of atoms over time, revealing how inhibitor binding affects protein flexibility and conformational transitions, such as the opening and closing of catalytic loops biorxiv.orgacs.orgacs.orgoncotarget.com. For covalent inhibitors like this compound, MD simulations could model the initial non-covalent binding and the subsequent covalent bond formation, providing a dynamic perspective on the inhibition mechanism.
While direct computational studies specifically for this compound are not prominently featured, the principles of these methods are highly relevant. Given this compound's covalent and potentially allosteric binding characteristics caymanchem.comnih.gov, molecular docking could predict its initial interaction with the active site or other cysteine residues, and MD simulations could then explore the stability of these interactions and the subsequent conformational changes induced by covalent modification.
Virtual screening (VS) is a high-throughput computational method used to search large chemical libraries for compounds likely to bind to a target protein, thereby identifying novel inhibitor scaffolds. This approach is particularly valuable for PTPs, where the conserved active site poses challenges for selectivity nih.govacs.orgnih.govoncotarget.comjmb.or.krjmb.or.kr.
Structure-Based Virtual Screening (SBVS): This involves docking millions of compounds into the known 3D structure of a PTP's active site or identified allosteric pockets, ranking them by predicted binding affinity nih.govoncotarget.comjmb.or.krjmb.or.kr.
Ligand-Based Virtual Screening (LBVS): This approach uses known active inhibitors (like this compound) to build pharmacophore models, which then serve as templates to identify new compounds with similar chemical features nih.gov.
Although the initial searches did not indicate that this compound itself was discovered through virtual screening, its unique α-haloacetophenone scaffold and covalent inhibitory mechanism make it a valuable lead or reference compound for future VS campaigns aimed at identifying new PTP inhibitors with similar or improved properties.
Molecular Docking and Dynamics Simulations
High-Throughput Screening (HTS) Methodologies
High-throughput screening (HTS) is a core methodology in drug discovery, enabling the rapid testing of vast numbers of compounds for biological activity.
Combinatorial chemistry involves the parallel or sequential synthesis of large, diverse libraries of chemical compounds, which are then subjected to HTS to identify active molecules. This approach has been instrumental in the discovery of various PTP inhibitors researchgate.netnih.govgoogle.comnih.govacs.orgresearchgate.net.
Library Design: Combinatorial libraries can be designed to target specific features of PTPs, such as the active site or peripheral binding pockets, often incorporating phosphotyrosine mimetics or other reactive groups google.comnih.govacs.org.
Screening Assays: These libraries are typically screened using automated biochemical assays, such as fluorescence polarization-based assays, to detect PTP inhibitory activity nih.govgoogle.comnih.govacs.org.
This compound, being an α-haloacetophenone derivative that forms covalent bonds, represents a class of compounds that could be synthesized or modified within combinatorial libraries. The strategy allows for the systematic exploration of chemical space around a known scaffold, potentially leading to the identification of derivatives of this compound with enhanced potency, selectivity, or altered binding characteristics. For instance, fluorophore-tagged combinatorial libraries have been successfully used to identify potent and selective PTP inhibitors, demonstrating the power of this approach nih.govgoogle.comnih.govacs.org.
Detailed Research Findings
This compound's characterization as a photoreversible covalent inhibitor that broadly inhibits PTPs and binds SHP-1 with a Ki of 184 µM provides a foundational understanding of its mechanism caymanchem.com. The recent X-ray crystallography finding that this compound (as CoBrA) covalently binds to distal cysteines in STEP (PTPN5), rather than the catalytic cysteine, is a significant research finding nih.gov. This suggests that its inhibitory mechanism might involve allosteric modulation or other complex interactions beyond direct active site blockade, which warrants further investigation using dynamic techniques like NMR and computational simulations.
Table 1: Key Properties and Research Findings of this compound
Property/Finding | Value/Description | Source |
Formal Name | 2-[4-(2-bromoacetyl)phenoxy]-acetic acid | caymanchem.com |
Synonyms | α-Bromo-4-(carboxymethoxy)acetophenone, Protein Tyrosine Phosphatase Inhibitor III | caymanchem.com |
CAS Number | 29936-81-0 | caymanchem.com |
Molecular Formula | C₁₀H₉BrO₄ | caymanchem.com |
Molecular Weight | 273.1 g/mol | caymanchem.com |
Inhibitory Mechanism | Photoreversible covalent inhibitor of PTPs; reacts covalently with free thiols | caymanchem.com |
Target Binding | Binds catalytic domain of SHP-1 | caymanchem.com |
Ki for SHP-1 | 184 µM | caymanchem.com |
Cell Permeability | Cell permeable; inhibits broad range of PTPs | caymanchem.com |
X-ray Crystallography (STEP/PTPN5) | Covalent binding observed at two surface-exposed cysteines distal from active site; no covalent binding to catalytic Cys472 | nih.gov |
Fluorescence Polarization-Based Competitive Binding Assays
Fluorescence Polarization (FP) is a widely utilized homogeneous assay technique for investigating molecular interactions, including the binding of inhibitors to protein tyrosine phosphatases (PTPs) researchgate.net. This method is particularly valuable in high-throughput screening (HTS) campaigns for the discovery of PTP inhibitors due to its solution-based nature, which eliminates the need for immobilization or separation of reaction components researchgate.netacs.org.
Principle of the Assay: The fundamental principle of an FP-based competitive binding assay relies on the change in the rotational speed of a fluorescently labeled ligand when it binds to a larger molecule, such as a protein. When a small fluorescent ligand is free in solution, it rotates rapidly, resulting in a low fluorescence polarization signal. However, if this fluorescent ligand binds to a significantly larger protein, its rotational speed decreases, leading to an increase in the fluorescence polarization signal acs.orgnih.gov.
In a competitive binding assay for PTP inhibitors, a fluorescently labeled active site ligand (probe) is used. This probe binds to the PTP enzyme, resulting in a high FP signal. When an unlabeled competitor molecule (the inhibitor) is introduced, it competes with the fluorescent probe for the same binding site on the PTP. If the competitor binds effectively, it displaces the fluorescent probe, causing the probe to become free in solution and rotate rapidly, thereby decreasing the observed fluorescence polarization signal researchgate.netnih.gov. The extent of the decrease in FP signal is directly proportional to the binding affinity of the competitive inhibitor nih.gov. This allows for the identification and quantification of compounds that bind to the PTP's active site.
Application in PTP Inhibitor Screening: FP-based assays are employed to identify compounds that can displace a fluorescently labeled ligand from the active site of a PTP, indicating their potential as competitive inhibitors nih.gov. A significant advantage of FP-based screens is that the strength of binding, indicated by an increase in millianisotropy (mA) values, can be independent of the fluorophore concentration when it is significantly lower than the protein concentration nih.gov. This concentration independence allows for reliable structure-activity data to be obtained nih.gov.
The assay typically involves incubating a PTP enzyme (often a Cys-to-Ser mutant to avoid issues with active site reactivity, which retains wild-type binding affinity but is insensitive to oxidation and alkylation, thus reducing false positives) with a fluorescently labeled active site ligand nih.gov. Test compounds are then added, and their ability to displace the fluorescent ligand is measured by monitoring the change in fluorescence polarization. Compounds that cause a significant drop in the FP signal are considered potential inhibitors.
Detailed Research Findings and Data Tables (Illustrative Examples): While specific detailed research findings and data tables for this compound (PubChem CID 4966) using fluorescence polarization-based competitive binding assays were not identified in the current search, the methodology is broadly applied to evaluate various PTP inhibitors. The data generated from such assays typically includes IC50 (half maximal inhibitory concentration) values, which represent the concentration of an inhibitor required to achieve 50% of the maximum inhibition.
For illustrative purposes, studies on other PTP inhibitors demonstrate the type of data obtained from FP assays. For instance, in the context of T-cell protein tyrosine phosphatase (TC-PTP) and protein tyrosine phosphatase 1B (PTP1B), a compound designated DI-03 was identified through a stepwise fluorophore-tagged combinatorial synthesis and competitive FP screening strategy. DI-03 inhibited PTP1B with an IC50 value of 4.7 ± 0.3 nM and TC-PTP with an IC50 value of 7.1 ± 0.4 nM researchgate.net. Another example includes RK-682, a selective and competitive PTP inhibitor, which demonstrated in vitro dephosphorylation inhibition of VHR with an IC50 of 2 µM and CD45 with an IC50 of 54 µM abcam.com. Sodium vanadate (B1173111) (Na3VO4), a ubiquitous phosphatase inhibitor, was determined to have an IC50 of 4 nM for TC-PTP in an FP-based phosphatase assay fredhutch.org.
The following table illustrates typical IC50 values for various PTP inhibitors against different PTP enzymes, as determined by fluorescence polarization or similar enzyme activity assays. This table serves to demonstrate the format and nature of data obtained from such studies, rather than providing specific data for this compound.
Table 1: Illustrative IC50 Values of Various PTP Inhibitors Against Different PTPs
Inhibitor | Target PTP | IC50 (nM) | Assay Type (Illustrative) | Source (Illustrative) |
DI-03 | PTP1B | 4.7 ± 0.3 | FP Displacement Assay | researchgate.net |
DI-03 | TC-PTP | 7.1 ± 0.4 | FP Displacement Assay | researchgate.net |
RK-682 | VHR | 2000 | in vitro Dephosphorylation Inhibition | abcam.com |
RK-682 | CD45 | 54000 | in vitro Dephosphorylation Inhibition | abcam.com |
Na3VO4 | TC-PTP | 4 | FP-based Phosphatase Assay | fredhutch.org |
Preclinical Applications and Conceptual Therapeutic Potential of Ptp Inhibitor Iii
Utility as a Pharmacological Probe in Preclinical Disease Models
PTP Inhibitor III's characteristic as a broad-spectrum PTP inhibitor allows researchers to investigate the collective role of PTPs in cellular signaling pathways. caymanchem.comscbt.com By observing the effects of its application, scientists can deduce the involvement of PTP-mediated dephosphorylation in specific biological processes.
In the context of cancer research, PTP inhibitors are instrumental in dissecting the signaling networks that govern cell growth, proliferation, and survival. nih.govnih.govaacrjournals.org While specific studies focusing solely on this compound in cancer cell lines are not extensively detailed in the provided search results, the general application of broad-spectrum PTP inhibitors suggests its utility in this area. For instance, pan-inhibition of PTPs has been shown to induce cytotoxicity in neuroblastoma cell lines. ucl.ac.uk
The role of specific PTPs as either tumor suppressors or oncogenes is complex and context-dependent. aacrjournals.orgaacrjournals.org For example, T-cell protein tyrosine phosphatase (TC-PTP) can act as a tumor suppressor in breast cancer by inhibiting cell proliferation. researchgate.net Conversely, PTPN3 has been implicated in promoting malignant traits in lung neuroendocrine tumors. nih.gov Therefore, a broad-spectrum inhibitor like this compound could be used in initial screening studies to determine if PTP activity, in general, is a viable therapeutic target for a particular cancer type before moving to more specific inhibitors.
The cell-permeable nature of this compound makes it suitable for use in in vivo studies. caymanchem.com Research in animal models is crucial for understanding the systemic effects of PTP inhibition. For example, studies with PTP1B inhibitors in mouse models have demonstrated their potential in treating metabolic disorders. Similarly, inhibiting STEP, a neuron-specific phosphatase, has been shown to reverse cognitive deficits in a mouse model of Alzheimer's disease. plos.org
While specific in vivo studies using this compound are not detailed in the search results, its properties suggest it could be used to probe the function of PTPs in various disease models, including those related to cancer, metabolic disorders, and neurodegenerative diseases. aacrjournals.orgplos.org
Investigation in In Vitro Disease Models (e.g., cancer cell lines)
Conceptual Basis for PTP-Targeted Therapies Utilizing Inhibitory Principles of this compound
The principle behind using a broad-spectrum inhibitor like this compound is to counteract the aberrant PTP activity that contributes to disease pathogenesis. acs.orgnih.gov This approach forms the conceptual foundation for developing more targeted PTP-based therapies.
Several PTPs, such as SHP2, PTP1B, and PRL phosphatases, are considered oncogenic because their overexpression or hyperactivity can promote tumor growth and metastasis. nih.govaacrjournals.orgaacrjournals.org Targeting these PTPs with inhibitors is a promising anti-cancer strategy. nih.govnih.govslideshare.net The inhibition of these oncogenic PTPs can disrupt signaling pathways that are essential for cancer cell survival and proliferation, such as the Ras/ERK and PI3K/Akt pathways. aacrjournals.orgaacrjournals.org
For example, inhibiting SHP2 has been shown to reduce the growth of various cancer cells. aacrjournals.org Similarly, targeting PTP1B is being explored for the treatment of breast cancer. nih.govaacrjournals.org The development of PTP inhibitors, in general, is seen as a way to overcome resistance to other cancer therapies. nih.gov
Table 1: Examples of Oncogenic PTPs and their Role in Cancer
PTP | Role in Cancer | Associated Cancer Types |
SHP2 | Promotes growth factor-mediated signaling. nih.gov | Various cancers |
PTP1B | Augments signaling downstream of HER2/Neu; promotes cell proliferation and metastasis. nih.govaacrjournals.org | Breast, Colon, Ovarian, Gastric, Prostate, Non-small cell lung cancer nih.govaacrjournals.org |
PRL Phosphatases | Promote tumor metastases. nih.gov | Various cancers |
PTP4A3 (PRL3) | Plays a role in cell proliferation and metastasis. aacrjournals.org | Breast, Colon, Gastric, Liver cancers aacrjournals.org |
PTPN3 | Involved in proliferation, invasion, and migration. nih.gov | Lung neuroendocrine tumors |
This table is generated based on the textual data and is for illustrative purposes.
PTP1B is a well-established negative regulator of insulin (B600854) and leptin signaling pathways. medcraveonline.com Consequently, its inhibition is a primary target for the treatment of type 2 diabetes and obesity. acs.orgnih.govmedcraveonline.com Inhibiting PTP1B can enhance insulin sensitivity and improve glucose metabolism. nih.govfrontiersin.org The concurrent inhibition of PTP1B and TC-PTP is also being explored as a synergistic approach for metabolic disorders. acs.org
The development of PTP inhibitors for metabolic diseases faces challenges related to specificity and cell permeability. nih.govfrontiersin.org However, the potential therapeutic benefits continue to drive research in this area.
PTPs play a critical role in regulating immune responses, and their dysregulation is implicated in autoimmune and inflammatory diseases. researchgate.netmdpi.comnumberanalytics.comnih.gov For instance, certain PTPs can modulate the activity of immune cells like T-cells and macrophages. numberanalytics.comnih.gov
Inhibition of specific PTPs is being investigated as a therapeutic strategy for conditions like rheumatoid arthritis and lupus. numberanalytics.comnih.gov For example, PTPN22 is a PTP that is genetically linked to a predisposition for several autoimmune diseases. nih.gov PTPσ inhibition has been shown to facilitate the development of autoimmune diseases like colitis in preclinical models, suggesting that agonism or modulation of its activity could be a therapeutic avenue. researchgate.net The use of PTP inhibitors could help to suppress the pro-inflammatory phenotype of immune cells in these conditions. mdpi.com
Addressing Metabolic Disorders through PTP Inhibition
Comparative Analysis of this compound with Other PTP Inhibitory Agents
The landscape of protein tyrosine phosphatase (PTP) inhibitors is diverse, ranging from broad-spectrum agents to highly selective molecules. Understanding the placement of this compound within this context requires a comparative analysis against other key classes of PTP inhibitors.
General or pan-PTP inhibitors, such as sodium orthovanadate and its oxidized derivative pervanadate, are foundational tools in phosphorylation research but are characterized by their broad lack of specificity. patsnap.comresearchgate.netsigmaaldrich.com Their mechanisms and characteristics stand in contrast to more targeted agents like this compound.
Sodium Orthovanadate: This compound acts as a general, competitive, and reversible inhibitor of PTPs. neb.com Its inhibitory action stems from its ability to mimic the structure of phosphate (B84403), allowing it to bind to the catalytic site of a wide range of PTPs. mdpi.comscbt.com This broad activity makes it useful for generally preserving the tyrosine phosphorylation state in cell lysates but limits its application where specific PTP pathways are under investigation. neb.comspandidos-publications.com The inhibition by sodium orthovanadate is reversible, often through the addition of chelating agents like EDTA or by dilution. neb.com
This compound: In contrast, this compound, an α-haloacetophenone derivative, exhibits a more nuanced mechanism. caymanchem.com It is described as a cell-permeable, covalent inhibitor that binds to the catalytic domain of PTPs. caymanchem.comfocusbiomolecules.commerckmillipore.com Specifically, it has been shown to bind to the catalytic domain of SHP-1. caymanchem.commerckmillipore.com A key distinguishing feature is that its covalent inhibition is photoreversible; irradiation with 350 nm light can reverse the inactivation. caymanchem.commerckmillipore.com While described as inhibiting a broad range of PTPs, its action is based on a specific chemical reaction with free thiols in the enzyme's active site rather than simple phosphate mimicry or general oxidation. caymanchem.comfocusbiomolecules.com This offers a level of control and specificity not available with inorganic compounds like vanadate (B1173111) or pervanadate.
Table 1: Comparison of this compound and Pan-PTP Inhibitors
Feature | This compound | Sodium Orthovanadate | Pervanadate |
---|---|---|---|
Chemical Class | α-Haloacetophenone Derivative caymanchem.com | Vanadium Salt sigmaaldrich.com | Vanadium-Peroxide Complex biorxiv.org |
Mechanism | Covalent modification of active site thiols caymanchem.com | Competitive phosphate mimic neb.commdpi.com | Irreversible oxidation of catalytic cysteine mdpi.combiorxiv.org |
Reversibility | Photoreversible (at 350 nm) caymanchem.commerckmillipore.com | Reversible (with EDTA or dilution) neb.com | Generally Irreversible mdpi.com |
Selectivity | Broad, but based on covalent reaction caymanchem.comfocusbiomolecules.com | Broad-spectrum, non-selective patsnap.comscbt.com | Broad-spectrum, non-selective biorxiv.org |
| Primary Target(s) Noted | SHP-1 catalytic domain caymanchem.commerckmillipore.com | General PTPs neb.com | General PTPs biorxiv.org |
The development of PTP inhibitors has increasingly focused on achieving selectivity for specific PTP isoforms to allow for more precise biological investigation and therapeutic targeting. nih.gov This is a significant challenge due to the highly conserved nature of the PTP catalytic site. nih.gov this compound, while not highly selective, can be compared to other inhibitors that have achieved varying degrees of class or isoform specificity.
PTPs are a large family of enzymes, and inhibitors have been developed against various members, including PTP1B, SHP2, CD45, and TC-PTP. patsnap.comnih.gov Achieving selectivity often requires targeting regions outside the conserved active site or exploiting subtle differences within it. nih.govresearchgate.net
SHP2 Inhibitors: SHP2 is considered an oncogene, and its inhibitors are of significant interest. nih.gov For example, the inhibitor NSC-87877 inhibits both SHP1 and SHP2 with similar potency and shows selectivity over other PTPs like PTP1B, CD45, and LAR. nih.gov Allosteric inhibitors like SHP099 have achieved high selectivity by binding to a pocket outside the active site, stabilizing an auto-inhibited conformation of SHP2. nih.gov This contrasts with this compound, which acts as a covalent, active-site-directed agent and also shows activity against SHP1. caymanchem.commerckmillipore.com
PTP1B and TC-PTP Inhibitors: PTP1B and TC-PTP are highly homologous, making selective inhibition particularly difficult. nih.govresearchgate.net Some inhibitors, however, have achieved this. A difluoromethylphosphonate derivative was developed as a potent PTP1B inhibitor with over 10-fold selectivity against TC-PTP. hubrecht.eu Another example, Trodusquemine (MSI-1436), is a non-competitive, allosteric inhibitor of PTP1B with significant preference over TC-PTP. researchgate.nethubrecht.eu In contrast, this compound is listed with activity against a range of PTPs including PTP1B, but its detailed selectivity profile against highly homologous PTPs like TC-PTP is not as well-defined as these specialized compounds. merckmillipore.com
CD45 Inhibitors: Compound 211 is an irreversible, non-competitive inhibitor of CD45, a key regulator in lymphocytes. nih.gov It is believed to work by inducing structural changes in the protein, demonstrating a mechanism distinct from active-site covalent modification. nih.gov
This compound is characterized as a broad-range, cell-permeable, covalent inhibitor. caymanchem.commerckmillipore.com While it has a defined target interaction with the SHP-1 catalytic domain (Ki = 184-193 µM), its identity as an inhibitor for multiple other PTPs (PTP1B, PTP-β, PTP-δ, etc.) places it in a different category than highly-selective agents like SHP099 or Trodusquemine. caymanchem.commerckmillipore.commerckmillipore.com Its unique feature remains its photoreversibility, a property not commonly found in other selective inhibitors. caymanchem.com
Table 2: Comparison of this compound with Isoform-Targeted Inhibitors
Inhibitor | Primary Target(s) | Mechanism of Action | Key Distinguishing Feature |
---|---|---|---|
This compound | SHP-1, PTP1B, others caymanchem.commerckmillipore.com | Covalent, Active-Site Directed caymanchem.comfocusbiomolecules.com | Photoreversible Inhibition caymanchem.com |
SHP099 | SHP2 nih.gov | Allosteric, Stabilizes Auto-inhibited State nih.gov | High selectivity via allosteric binding nih.gov |
Trodusquemine (MSI-1436) | PTP1B researchgate.nethubrecht.eu | Allosteric / Non-competitive researchgate.nethubrecht.eu | Targets a non-catalytic site, high selectivity over TC-PTP nih.govhubrecht.eu |
NSC-87877 | SHP1, SHP2 nih.gov | Not specified, binds active site region nih.gov | Dual SHP1/SHP2 inhibitor with selectivity over others nih.gov |
| Compound 211 | CD45 nih.gov | Irreversible, Non-competitive, Induces Unfolding nih.gov | Induces major structural change, not active-site directed nih.gov |
Future Perspectives and Advancements in Ptp Inhibitor Research
Development of Next-Generation PTP Inhibitors with Optimized Pharmacological Profiles
The development of the next generation of PTP inhibitors is focused on improving pharmacological properties such as selectivity, potency, and cell permeability. med-life.cnhubrecht.eu Historically, a major hurdle has been the high degree of conservation in the active sites of PTPs, making selective targeting difficult. acs.org
PTP Inhibitor III, identified as α-Bromo-4-(carboxymethoxy)acetophenone, is a broad-spectrum inhibitor, meaning it can inhibit a wide range of PTPs. hubrecht.euscience.gov While useful as a research tool, this lack of specificity is a significant drawback for therapeutic applications. Future research will likely focus on modifying such broad-spectrum inhibitors to achieve greater selectivity. This can be accomplished through structure-based drug design and by targeting less conserved allosteric sites, which are binding sites on the enzyme distinct from the active site. Allosteric inhibitors can offer greater specificity and are a promising avenue for developing safer and more effective PTP-targeted drugs. acs.org
Compound Name | CAS Number | Molecular Formula | Mechanism of Action | Key Characteristics |
---|---|---|---|---|
This compound | 29936-81-0 | C10H9BrO4 | Covalent, broad-range PTP inhibitor | Cell-permeable, Photoreversible. caymanchem.com |
Exploration of Novel PTP Inhibitory Mechanisms (e.g., proteolysis-targeting chimeras (PROTACs) for PTP degradation)
A groundbreaking approach in drug discovery is the use of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com This technology offers a catalytic mode of action and can target proteins that have been traditionally considered "undruggable."
While there is no specific literature on a PROTAC developed directly from this compound, its covalent binding nature makes its core structure a potential "warhead" for a PTP-targeting PROTAC. The development of PTP-targeting PROTACs is an active area of research. For instance, PROTACs have been successfully designed to degrade SHP2, another important PTP. This strategy moves beyond simple inhibition to the complete removal of the target protein, which can lead to a more profound and sustained therapeutic effect.
Integration of Systems Biology and Machine Learning for PTP Inhibitor Design
Modern drug discovery is increasingly benefiting from the integration of systems biology and machine learning. researchgate.net Systems biology provides a holistic view of the complex biological networks in which PTPs operate, helping to identify the most critical PTP targets for a given disease.
Machine learning algorithms can analyze vast datasets of chemical compounds and their biological activities to predict the potency and selectivity of new potential inhibitors. researchgate.net While there is no evidence that this compound was designed using these methods, the data from such existing inhibitors can be used to train more effective predictive models. These computational approaches can significantly accelerate the discovery of novel PTP inhibitors with optimized properties, reducing the time and cost of drug development. researchgate.netresearchgate.net
Emerging Methodologies for Spatiotemporal Control of PTP Activity in Complex Biological Systems
Controlling when and where a drug is active within a biological system is a major goal of pharmacology. This spatiotemporal control can enhance therapeutic efficacy while minimizing side effects. This compound possesses an intrinsic property that aligns with this goal: photoreversibility. caymanchem.com It is an α-haloacetophenone derivative that can covalently bind to PTPs, and this inhibition can be reversed by irradiation with light (350 nm). caymanchem.com
This photoreversible characteristic is a form of spatiotemporal control, allowing researchers to switch PTP activity "on" and "off" in specific locations and at specific times. nih.gov More advanced optogenetic techniques are also being developed, where light-sensitive domains are engineered into the PTPs themselves, allowing for precise control of their activity with light. nih.gov These emerging methodologies are invaluable for dissecting the complex roles of PTPs in cellular signaling. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal storage and handling protocols for PTP Inhibitor III to ensure stability in experimental settings?
- This compound should be stored at -80°C in desiccated conditions to prevent degradation, as its stability is sensitive to temperature fluctuations and light exposure. Reconstitute in DMSO at a stock concentration of 10–20 mM, and aliquot to avoid repeated freeze-thaw cycles. Pre-warm aliquots to room temperature before use to ensure solubility .
Q. How should researchers determine appropriate working concentrations of this compound in cellular assays?
- Begin with dose-response curves (e.g., 1–50 µM) in target cell lines (e.g., vascular endothelial cells) to identify the IC50 for specific PTPs. Use vehicle controls (equivalent DMSO concentrations) to rule out solvent toxicity. Validate efficacy via phosphatase activity assays (e.g., malachite green assay for phosphate release) .
Q. Which experimental controls are critical when studying this compound’s effects on tyrosine phosphorylation signaling?
- Include:
- Positive controls : Known PTP activators (e.g., reactive oxygen species) or other inhibitors (e.g., Sodium Orthovanadate).
- Negative controls : Untreated cells or cells treated with inactive analogs.
- Time-course analyses to track transient phosphorylation events .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory profiles of this compound across different PTP isoforms?
- Comparative analysis : Use recombinant PTP isoforms (e.g., SHP-1, PTP1B) in in vitro phosphatase assays to isolate isoform-specific effects.
- Structural modeling : Map inhibitor binding to SH2 domains or catalytic sites using crystallography data (e.g., SHP-1’s SH2 domain affinity ).
- Meta-analysis : Cross-reference findings with literature using tools like SciFinder or PubMed to identify context-dependent variables (e.g., cell type, assay conditions) .
Q. What strategies validate the specificity of this compound in complex cellular environments with overlapping phosphatase activities?
- Orthogonal validation : Combine genetic (e.g., siRNA knockdown of target PTPs) and pharmacological (e.g., isoform-selective inhibitors like NSC 87877 for SHP-1/2) approaches.
- Phosphoproteomics : Use mass spectrometry to profile global tyrosine phosphorylation changes and identify off-target effects .
Q. How should researchers design studies to assess the dual role of this compound in vascular signaling and potential off-target effects in metabolic pathways?
- Multi-omics integration : Pair transcriptomics (e.g., RNA-seq) with phosphoproteomics to map signaling cascades.
- Pathway enrichment analysis : Tools like DAVID or Gene Ontology can highlight overrepresented pathways (e.g., insulin signaling vs. angiogenesis).
- In vivo models : Test in conditional knockout mice for vascular-specific PTPs to isolate physiological roles .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent PTP inhibition data with high variability?
- Apply non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values.
- Use Grubbs’ test to identify outliers in replicate experiments.
- Report variability metrics (e.g., SEM) and power analysis to justify sample sizes .
Q. How can researchers reconcile discrepancies between in vitro and cellular efficacy data for this compound?
- Cellular permeability assays : Measure intracellular inhibitor concentrations via LC-MS to confirm bioavailability.
- Microenvironment modulation : Test under hypoxic vs. normoxic conditions, as redox states influence PTP activity .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility when sharing this compound data across collaborative studies?
- Detailed metadata : Document lot numbers, storage conditions, and reconstitution protocols.
- Open-source platforms : Share raw data (e.g., phosphorylation array results) via repositories like Figshare or Zenodo.
- MIAPE compliance : Adhere to Minimum Information About a Proteomics Experiment standards .
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